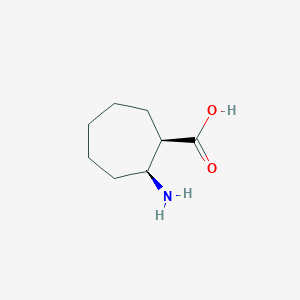

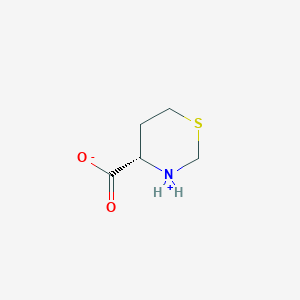

(1R,2S)-2-aminocycloheptane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

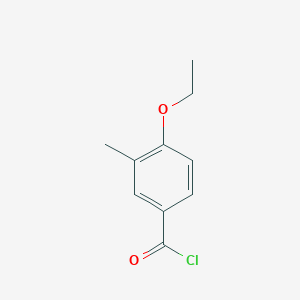

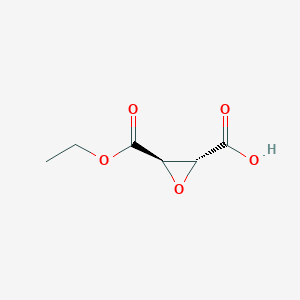

“(1R,2S)-2-aminocycloheptane-1-carboxylic acid” is an organic compound that belongs to the class of beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .

Synthesis Analysis

The synthesis of similar compounds often involves asymmetric synthesis techniques . For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid was achieved via two-step SN2 alkylation of a novel chiral nucleophilic glycine equivalent with excellent yields and diastereoselectivity .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . The absolute configuration of the molecule can be determined using the R/S nomenclature .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and may involve multiple steps . For example, the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involved a two-step SN2 and SN2’ alkylation .Mécanisme D'action

Target of Action

Similar compounds such as 1-aminocyclopropanecarboxylic acids (accs) have been studied for their high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It’s worth noting that similar compounds like accs have been used as conformationally confined analogs of physiologically active natural amino acids . This suggests that these compounds may interact with their targets in a manner similar to these natural amino acids, potentially leading to changes in cellular processes.

Biochemical Pathways

It’s known that accs and their derivatives play important roles in plant metabolism . This suggests that (1R,2S)-2-aminocycloheptane-1-carboxylic acid may also influence certain biochemical pathways, leading to downstream effects.

Pharmacokinetics

The synthesis of similar compounds like (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid has been described , suggesting that these compounds can be produced and metabolized under certain conditions.

Result of Action

Accs and their derivatives have been noted for their high physiological activity , suggesting that this compound may also have significant effects at the molecular and cellular levels.

Action Environment

The synthesis of similar compounds has been described under specific conditions , suggesting that environmental factors may play a role in the action of these compounds.

Propriétés

IUPAC Name |

(1R,2S)-2-aminocycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-5-3-1-2-4-6(7)8(10)11/h6-7H,1-5,9H2,(H,10,11)/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYSUVFRBTZYIQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](CC1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370449 |

Source

|

| Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

522644-03-7 |

Source

|

| Record name | (1R,2S)-2-Aminocycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid](/img/structure/B7810443.png)

![1-[(1R,2R)-2-methylcyclobutyl]ethanone](/img/structure/B7810471.png)